1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene
Description
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene is a benzene derivative featuring two distinct functional groups: a 1-azidoethyl substituent at the 1-position and a propane-2-sulfonyl group at the 2-position (Figure 1). The azide group (-N₃) confers reactivity in click chemistry applications, while the propane-2-sulfonyl group (-SO₂-C(CH₃)₂) is a strong electron-withdrawing substituent, influencing the compound's electronic and steric properties.
For example, describes azide substitution of O-tosyl groups in sulfonamide derivatives . Similarly, highlights azide introduction via "General Procedure A," involving column chromatography with petroleum ether/ethyl acetate eluents .
Properties
CAS No. |
918811-16-2 |
|---|---|
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(1-azidoethyl)-2-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C11H15N3O2S/c1-8(2)17(15,16)11-7-5-4-6-10(11)9(3)13-14-12/h4-9H,1-3H3 |
InChI Key |
OMHFMPDKMSMYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The target compound’s structure comprises a benzene ring with a propane-2-sulfonyl group at the 2-position and a 1-azidoethyl group at the 1-position. Key challenges include achieving ortho-substitution selectivity and introducing the azide moiety without side reactions. The synthesis typically follows a three-step strategy:
- Sulfonylation to install the propane-2-sulfonyl group.
- Ethyl Group Functionalization to introduce a leaving group (e.g., halide or triflate).
- Azidation via nucleophilic substitution or diazotransfer.
Sulfonylation of the Benzene Ring
Direct Sulfonylation via Electrophilic Substitution
Electrophilic aromatic sulfonylation using propane-2-sulfonyl chloride [(CH₃)₂CHSO₂Cl] is hindered by benzene’s low reactivity. To overcome this, activating groups or Friedel-Crafts catalysts (e.g., AlCl₃) are employed. For example, directed ortho metalation using a temporary directing group (e.g., methoxy) enables regioselective sulfonylation. After sulfonylation, the directing group is removed via hydrolysis or reduction.
Reaction Conditions:
Alternative Sulfonylation via Coupling Reactions
Recent advances in base-mediated coupling, such as those reported by ACS Omega, utilize 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate sulfonyl group transfer in 1,2-dichloroethane (DCE). While this method is optimized for esterification, it can be adapted for sulfonylation by replacing carboxylic acids with aryl precursors.
Key Parameters:
Introduction of the 1-Azidoethyl Group
Ethylation and Leaving Group Installation
The ethyl group is introduced via Friedel-Crafts alkylation using ethyl bromide or through Grignard addition to a benzaldehyde intermediate. Subsequent functionalization with a leaving group (e.g., bromide or triflate) is critical for azidation.
Example Pathway:
Grignard Reaction :
Triflation :
Mechanistic Insights and Side Reactions
Competing Pathways in Azidation
Secondary alkyl azides are prone to elimination under basic conditions, forming alkenes. This is mitigated by:
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
The compound is stable at −20°C but degrades above 40°C due to azide decomposition. HPLC analysis shows >95% purity when synthesized via the triflate route.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN₃) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene can be compared with other similar compounds, such as 1-(1-azidoethyl)benzene and 2-(propane-2-sulfonyl)benzene. The presence of both azidoethyl and sulfonyl groups in the same molecule makes it unique and potentially more reactive or versatile compared to compounds with only one of these functional groups.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The propane-2-sulfonyl group distinguishes this compound from other 1-(1-azidoethyl)benzene derivatives. Key comparisons include:
Key Observations :
- Electronic Effects: The propane-2-sulfonyl group is strongly electron-withdrawing, which contrasts with electron-donating groups like methoxy (-OCH₃) in 1-(1-azidoethyl)-4-methoxybenzene .
- Steric Effects : The branched propane-2-sulfonyl group introduces greater steric hindrance compared to linear alkyl or aryl substituents (e.g., ethylsulfanyl in ) . This could slow reaction kinetics in sterically sensitive processes.
Reactivity in Azide-Based Reactions
Azide-containing compounds are widely used in Huisgen cycloaddition (click chemistry). The propane-2-sulfonyl group may alter reactivity:
- This contrasts with electron-rich analogs like 1-(1-azidoethyl)-4-methoxybenzene, where slower reaction rates might be expected.
Biological Activity
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene is an organic compound notable for its unique molecular structure, which includes an azido group and a sulfonyl group attached to a benzene ring. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to the reactivity of its functional groups. This article delves into the biological activity of this compound, exploring its potential applications and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 253.32 g/mol. The presence of the azido group (–N₃) contributes to its reactivity, making it a candidate for bioconjugation and drug development.
Biological Activity
Research indicates that compounds containing azido groups exhibit significant biological activity, particularly in antimicrobial applications. The azido moiety allows for selective coupling with biological targets, which is valuable in drug development and biological research.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. For instance, similar compounds have demonstrated activity against a range of bacterial strains, including drug-resistant pathogens.
A comparative analysis of related compounds shows varying Minimum Inhibitory Concentration (MIC) values against common bacterial strains:
| Compound Name | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 1-Azido-2-(methylsulfonyl)benzene | 31.25 | Pseudomonas aeruginosa |
| 1-Azido-2-(ethylsulfonyl)benzene | TBD | Escherichia coli |
The MIC values for structurally similar compounds suggest that this compound may possess comparable or enhanced antimicrobial properties.
Case Studies
Several studies have investigated the biological activity of azido-containing compounds. For example:
- Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity of various azido derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties, with MIC values ranging from 15.625 to 500 µg/ml .
- Bioconjugation Applications : Research focusing on bioconjugation techniques highlighted the utility of azido groups in labeling biomolecules for tracking in drug development . This property is particularly beneficial for creating targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene, and what experimental challenges arise during its preparation?
- Methodological Answer : The synthesis of azide-containing compounds like this derivative often employs 1,3-dipolar cycloaddition precursors. For example, benzotriazolyl-activated acetylenes (e.g., 1H-benzotriazole derivatives) can react with azides under mild conditions to form triazoles . Key challenges include controlling azide stability (thermal sensitivity) and regioselectivity. A stepwise approach involves:
Sulfonylation of the benzene ring using propane-2-sulfonyl chloride.
Azide introduction via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C).
Characterization by -NMR and IR spectroscopy is critical to confirm azide (-N₃) and sulfonyl (-SO₂) functional groups.
Q. How can researchers safely handle this compound given the inherent risks of organic azides?
- Methodological Answer : Organic azides are shock- and heat-sensitive. Safety protocols include:
- Conducting reactions in fume hoods with blast shields.
- Avoiding metal catalysts (e.g., Cu) that may catalyze explosive decomposition.
- Storing azides in dilute solutions (<1 M) at -20°C. First-aid measures for accidental exposure prioritize decontamination (e.g., flushing eyes/skin with water) and immediate medical consultation .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions and electronic environments (e.g., deshielding effects from the sulfonyl group).
- IR : Peaks at ~2100 cm⁻¹ (azide stretch) and 1150–1300 cm⁻¹ (sulfonyl S=O stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states and regioselectivity in 1,3-dipolar cycloadditions. For example:
- Calculate activation energies for azide-alkyne interactions.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reaction sites .
Experimental validation involves comparing computed outcomes with HPLC/LC-MS data from reaction mixtures .
Q. What strategies resolve contradictions in kinetic data for azide decomposition or unintended side reactions?
- Methodological Answer : Contradictory data may arise from solvent effects or trace impurities. Systematic approaches include:
Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent polarity, catalyst loading) .
In-situ Monitoring : ReactIR or Raman spectroscopy to track azide consumption in real-time.
Control Experiments : Compare decomposition rates under inert (N₂) vs. oxidizing (O₂) atmospheres .
Q. How does the propane-2-sulfonyl group influence the compound’s electronic properties and applications in medicinal chemistry?
- Methodological Answer : The sulfonyl group is electron-withdrawing, which:
- Stabilizes adjacent charges (e.g., in zwitterionic intermediates).
- Enhances binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets).
Structure-activity relationship (SAR) studies can compare this derivative with analogs (e.g., methylsulfonyl or aryl sulfonates) in assays like kinase inhibition .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can reactor design mitigate them?
- Methodological Answer : Scaling azide reactions requires:
- Continuous Flow Reactors : To minimize explosive hazards via precise temperature/residence time control.
- Membrane Separation : For in-line purification of intermediates (e.g., nanofiltration to remove excess NaN₃) .
Pilot-scale experiments should prioritize safety protocols and reproducibility using DoE-optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
